molecular formula C9H9N3O2 B2386796 Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate CAS No. 1823887-69-9

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2386796
CAS No.: 1823887-69-9
M. Wt: 191.19
InChI Key: DKMXEQSFNBNHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,5-a]pyrimidine core with an ethyl ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of imidazo[1,5-a]pyrimidine-6-carboxylic acid, while substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups . For example, some imidazopyrimidines are known to interact with GABA receptors, p38 mitogen-activated protein kinase, and other molecular targets . The exact mechanism of action would depend on the specific biological activity being studied.

Biological Activity

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an imidazo[1,5-a]pyrimidine core with an ethyl ester group at the 6-position. This structure contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, which can enhance its biological activity through the formation of derivatives with improved properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against a range of cancer cell lines. For instance, the presence of the ethyl carboxylate group has been shown to increase cytotoxicity, making it a promising candidate for further development in cancer therapies .

Case Studies

  • Cytotoxicity Testing : In vitro studies demonstrated that this compound derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
  • Mechanism of Action : The compound appears to engage with specific molecular targets involved in cell proliferation and apoptosis pathways. Its ability to inhibit key enzymes related to cancer progression has been noted .

Antimicrobial Activity

The compound also shows promising antimicrobial properties . Research indicates that this compound exhibits activity against several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Comparative Analysis

Activity TypeEffectiveness (IC50 or MIC)Reference
Anticancer~10 μM (varied by cell line)
Antimicrobial20-50 μg/mL

Synthesis Methods

The synthesis of this compound involves cyclization reactions starting from readily available precursors such as 5-amino-1H-imidazole derivatives. Various synthetic routes have been optimized to enhance yield and selectivity towards the desired product .

Synthetic Pathways

  • Cyclization Reactions : Utilizing 1H-imidazol-4(5)-amine with diketones or malondialdehyde derivatives leads to the formation of imidazo[1,5-a]pyrimidines.
  • Functionalization : Post-synthesis modifications allow for the introduction of different substituents at various positions on the pyrimidine core, enhancing biological activity .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the ethyl imidazo[1,5-a]pyrimidine structure influence its biological efficacy.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.
  • Combination Therapies : Evaluating the potential of this compound in combination with existing anticancer or antimicrobial agents.

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-7-10-4-3-5-12(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMXEQSFNBNHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823887-69-9
Record name ethyl imidazo[1,5-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.